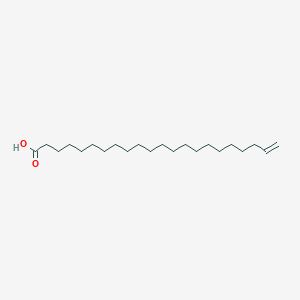

21-Docosenoic acid

Description

BenchChem offers high-quality 21-Docosenoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 21-Docosenoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

53821-23-1 |

|---|---|

Molecular Formula |

C22H42O2 |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

docos-21-enoic acid |

InChI |

InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2H,1,3-21H2,(H,23,24) |

InChI Key |

APBCNLYLPJQPGB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Properties of 21-Docosenoic Acid (C22:1) Isomers

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of key 21-docosenoic acid (C22:1) isomers, intended for researchers, scientists, and professionals in drug development and materials science. 21-docosenoic acid, a very long-chain monounsaturated fatty acid, exists in several isomeric forms, primarily differing in the position and geometry of their single double bond. These structural nuances lead to significant variations in their physical and thermodynamic behavior. This document delves into the structure-property relationships of prominent C22:1 isomers, including erucic acid (cis-13-docosenoic acid), brassidic acid (trans-13-docosenoic acid), and cetoleic acid (cis-11-docosenoic acid). We present a consolidation of quantitative data for key thermodynamic parameters such as melting point, boiling point, and enthalpy of fusion. Furthermore, this guide provides detailed, field-proven experimental protocols for the characterization of these properties using core thermal analysis techniques, emphasizing the causality behind methodological choices to ensure data integrity and reproducibility.

Part 1: Introduction to 21-Docosenoic Acid (C22:1) Isomers

21-Docosenoic acid (C22:1) is a monounsaturated fatty acid with a 22-carbon backbone. Its isomers are of significant interest across various scientific and industrial domains. In industrial applications, derivatives of these fatty acids are utilized as lubricants, surfactants, and components in the manufacturing of polymers like polyamides.[1] In biomedical research, understanding their physical properties is crucial for studying lipid metabolism, membrane biophysics, and the development of lipid-based drug delivery systems.

The properties of C22:1 isomers are fundamentally dictated by two structural features:

-

Positional Isomerism : The location of the double bond along the carbon chain.

-

Geometric Isomerism : The configuration of the substituents around the double bond (cis or trans).

The most commonly studied C22:1 isomers are:

-

Erucic Acid (cis-13-docosenoic acid) : An omega-9 fatty acid predominantly found in the seed oils of plants from the Brassicaceae family, such as rapeseed and mustard. It is a key feedstock for various industrial chemicals.[1]

-

Brassidic Acid (trans-13-docosenoic acid) : The trans isomer of erucic acid.[1] Its distinct physical properties stem from its linear molecular geometry.

-

Cetoleic Acid (cis-11-docosenoic acid) : An omega-11 fatty acid and a positional isomer of erucic acid.[2] It is primarily found in fish oils, with notable concentrations in cod liver oil, as well as in the wax esters of jojoba oil.[2][3]

Part 2: The Influence of Isomeric Structure on Thermodynamic Properties

The causality between molecular structure and macroscopic thermodynamic properties is a cornerstone of physical chemistry. For C22:1 isomers, the geometry of the double bond is the most influential factor.

Geometric Isomerism: The "Cis" Kink vs. "Trans" Linearity

The fundamental difference between cis and trans isomers lies in their molecular shape. A cis double bond introduces a pronounced "kink" or bend into the acyl chain.[4][5] Conversely, a trans double bond maintains a more linear, extended conformation, similar to that of a saturated fatty acid.[5]

This structural disparity has profound consequences for intermolecular interactions, specifically van der Waals forces:

-

Melting Point : The linear shape of trans isomers, like brassidic acid, allows for highly efficient packing into a stable crystal lattice.[4] This close packing maximizes intermolecular van der Waals forces, requiring more thermal energy to disrupt the solid state. Consequently, trans isomers consistently exhibit higher melting points than their cis counterparts.[5][6] The kinked structure of cis isomers, such as erucic and cetoleic acid, disrupts this ordered packing, creating more empty space and weakening the collective intermolecular forces.[4][6] This results in a less stable crystal lattice that requires less energy to melt, leading to lower melting points.

-

Boiling Point : The influence on boiling point is more nuanced. While stronger intermolecular forces generally lead to higher boiling points, the slight polarity introduced by the cis bond can also play a role. The kink in cis isomers creates a small net dipole moment, whereas the symmetry of trans isomers often results in a zero or near-zero dipole moment. This can lead to cis isomers having slightly higher boiling points than their trans counterparts, although this effect is less pronounced than the packing effect on melting points.[7][8]

Caption: Molecular packing of cis vs. trans isomers.

Positional Isomerism: Δ11 vs. Δ13

The effect of the double bond's position on thermodynamic properties is generally less dramatic than that of its geometry. As observed in the data for erucic acid (Δ13) and cetoleic acid (Δ11), both cis isomers, their melting points are very similar.[2] This suggests that moving the double bond by two carbons near the center of this long acyl chain does not significantly alter the overall inefficiency of its crystal packing. More substantial differences might be observed if the double bond were positioned closer to either end of the molecule, which would more significantly impact the conformation of the hydrocarbon tail.

Part 3: Quantitative Thermodynamic Data

The following table summarizes the available experimental and calculated thermodynamic data for the primary C22:1 isomers. It is critical for researchers to use experimentally verified data where possible, as computational estimations can carry inherent deviations.

| Property | Erucic Acid (cis-13) | Brassidic Acid (trans-13) | Cetoleic Acid (cis-11) |

| Molecular Formula | C₂₂H₄₂O₂ | C₂₂H₄₂O₂[9] | C₂₂H₄₂O₂[2] |

| Molar Mass (g·mol⁻¹) | 338.57[10] | 338.57[9] | 338.58[2] |

| Melting Point (°C) | 33.8[1][11] | 61.5 | 32–33[2] |

| Boiling Point (°C) | 381.5 (decomposes)[1] | Not Available | 453.3[2] |

| Enthalpy of Fusion, ΔH_fus (kJ·mol⁻¹) | 54.0 @ 34.1°C (307.2 K)[12] | Not Available | Not Available |

| Enthalpy of Vaporization, ΔH_vap (kJ·mol⁻¹) | 87.95 (Joback Method Est.)[13] | Not Available | Not Available |

| Density (g·cm⁻³) | 0.860 @ 55°C[11] | Not Available | 0.891[2] |

Note: Data for Brassidic Acid's melting point is sourced from publicly available chemical databases, reflecting the expected increase for a trans isomer. Specific experimental values for some properties, particularly for less common isomers, are scarce in the literature.

Part 4: Experimental Methodologies for Thermodynamic Characterization

To ensure the generation of high-fidelity, trustworthy data, standardized and properly calibrated analytical techniques are essential. The following protocols represent self-validating systems for the thermal characterization of fatty acids.

Caption: Experimental workflow for thermal analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

Expertise & Causality: DSC is the gold standard for determining phase transition temperatures and enthalpies. The technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic event, like melting, appears as a peak on the thermogram, the area of which is directly proportional to the enthalpy of the transition.

Trustworthiness: The protocol's validity is ensured through mandatory calibration. Prior to sample analysis, the instrument's temperature and enthalpy response must be calibrated using a certified reference material with a known melting point and enthalpy of fusion, such as Indium. This confirms the accuracy of the measured values. The use of hermetically sealed aluminum pans is critical to prevent mass loss through evaporation during the experiment, which would invalidate enthalpy calculations.

Step-by-Step Methodology:

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and cell constant using a high-purity Indium standard. Ensure the measured onset of melting for Indium is within ±0.5°C of the certified value (156.6°C) and the enthalpy of fusion is within ±2% of the certified value (~28.5 J/g).

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the C22:1 isomer into an aluminum DSC pan. The use of a small, consistent sample mass minimizes thermal gradients within the sample.

-

Hermetically seal the pan to prevent any volatilization during the heating ramp. Prepare an identical, empty sealed pan to serve as the reference.

-

-

Experimental Program:

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 0°C).

-

Rationale for Inert Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[14] This is a critical step to prevent the oxidation of the unsaturated double bond at elevated temperatures, an exothermic process that would interfere with the endothermic melting signal.

-

Ramp the temperature at a controlled rate of 10°C/min to a temperature well above the melting point (e.g., 80°C).

-

Rationale for Scan Rate: A 10°C/min rate provides a good balance between signal resolution and experimental efficiency. Slower rates can improve resolution of complex transitions but may result in broader, less intense peaks.

-

-

-

Data Analysis:

-

From the resulting thermogram, determine the onset temperature of the endothermic peak, which corresponds to the melting point (T_fus).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔH_fus) in Joules per gram (J/g).

-

Convert the enthalpy to a molar basis (kJ/mol) using the molar mass of the fatty acid.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA provides quantitative information on the thermal stability and decomposition profile of a material by measuring its mass as a function of temperature in a controlled atmosphere. For a fatty acid, the initial mass loss event is typically associated with its boiling/vaporization, followed by decomposition at higher temperatures.

Trustworthiness: The system's validity is maintained by regular mass and temperature calibration. Mass calibration is checked with certified calibration weights, while temperature calibration is performed using materials with known Curie points (e.g., Nickel).

Step-by-Step Methodology:

-

Instrument Calibration:

-

Perform mass and temperature calibrations as per the instrument manufacturer's guidelines.

-

-

Sample Preparation:

-

Weigh 5-10 mg of the C22:1 isomer into a ceramic or platinum TGA pan.

-

-

Experimental Program:

-

Place the sample pan into the TGA furnace.

-

Purge with an inert nitrogen atmosphere (50 mL/min) to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a steady rate of 20°C/min.

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature).

-

The temperature at which significant mass loss begins indicates the onset of vaporization or decomposition. The boiling point can be inferred from this data, though it should be noted that TGA-derived values represent decomposition under non-equilibrium conditions and may differ from boiling points measured at standard pressure.[10]

-

Conclusion

The thermodynamic properties of 21-docosenoic acid isomers are directly and predictably governed by their molecular architecture. The linear geometry of the trans isomer, brassidic acid, facilitates efficient crystal packing, leading to a significantly higher melting point than its kinked cis counterparts, erucic acid and cetoleic acid. Positional isomerism between the two cis forms (Δ11 vs. Δ13) appears to have a minimal impact on their melting behavior.

The data and protocols presented in this guide provide a robust framework for researchers engaged in the study and application of these very long-chain fatty acids. Accurate thermodynamic characterization is indispensable for predicting the physical state, stability, and phase behavior of these molecules in applications ranging from industrial formulations to advanced biomedical systems. Future research should focus on experimentally determining the thermodynamic properties for which data is currently lacking, such as the enthalpy of fusion for brassidic and cetoleic acids and the liquid heat capacity for all isomers, to build a more complete and validated dataset for the scientific community.

References

A consolidated list of all sources cited within this document is provided below for verification and further reading.

- Erucic Acid Inform

-

Cetoleic acid - Wikipedia. [Link]

-

Erucic acid - Wikipedia. [Link]

-

Erucic Acid | C22H42O2 - PubChem. [Link]

-

Cetoleic acid - Grokipedia. [Link]

-

Why do cis-unsaturated fatty acids have low melting points than their trans counterparts?. [Link]

-

ERUCIC ACID - Ataman Kimya. [Link]

-

Cetoleic Acid | C22H42O2 - PubChem. [Link]

-

Cis vs. Trans Fatty Acids | Differences, Structure & Chemical - Study.com. [Link]

-

Cis vs trans fatty acids and their relative melting point - YouTube. [Link]

-

Liquid Specific Heat Capacity Estimation for Fatty Acids, Triacylglycerols, and Vegetable Oils Based on Their Fatty Acid Composition. [Link]

-

(E)-13-Docosenoic acid - NIST WebBook. [Link]

-

Chemical Properties of Erucic acid (CAS 112-86-7) - Cheméo. [Link]

-

Erucic acid - NIST WebBook. [Link]

-

Which have a higher boiling point, cis or trans unsaturated fats? - Future Doctors Forums. [Link]

-

Fatty Acid cis/trans boiling and melting points : r/Mcat - Reddit. [Link]

Sources

- 1. Erucic acid - Wikipedia [en.wikipedia.org]

- 2. Cetoleic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. quora.com [quora.com]

- 5. study.com [study.com]

- 6. m.youtube.com [m.youtube.com]

- 7. reddit.com [reddit.com]

- 8. Which have a higher boiling point, cis or trans unsaturated fats? - Practice Question Solving - EnterMedSchool - Future Doctors Forums [imat.entermedschool.com]

- 9. (E)-13-Docosenoic acid [webbook.nist.gov]

- 10. Erucic Acid CAS#: 112-86-7 [m.chemicalbook.com]

- 11. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Erucic acid [webbook.nist.gov]

- 13. Erucic acid (CAS 112-86-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. lib3.dss.go.th [lib3.dss.go.th]

Technical Guide: Structural & Functional Divergence of 21-Docosenoic Acid vs. Erucic Acid

[1][2]

Executive Technical Summary

The distinction between 21-docosenoic acid and erucic acid represents a fundamental divergence in fatty acid chemistry: the placement of unsaturation.[1] While both share the molecular formula

-

Erucic Acid (cis-13-docosenoic acid): A naturally occurring Omega-9 mono-unsaturated fatty acid (MUFA) with an internal cis-double bond at carbon 13.[1][2][3][4][5][6] It is characterized by a structural "kink" that disrupts membrane packing, influencing fluidity and causing specific cardiac lipidosis issues in mammals.

-

21-Docosenoic Acid (

-docosenoic acid): A predominantly synthetic terminal alkene where the double bond is located at the penultimate carbon (

This guide details the structural analysis, analytical differentiation via Mass Spectrometry (MS), and the disparate biological implications of these two isomers.

Structural & Stereochemical Analysis[2]

The core differentiator is the topology of the alkyl chain. The position of the double bond dictates the molecule's three-dimensional conformation.[1]

Comparative Topology[2]

-

Erucic Acid (Internal Unsaturation): The cis (Z) configuration at

introduces a permanent bend (~30-40°) in the hydrocarbon chain.[1] This prevents tight lattice formation in solid states, lowering the melting point compared to its saturated counterpart (Behenic acid). -

21-Docosenoic Acid (Terminal Unsaturation): The double bond is at the

-1 position.[1][2] The chain remains linear from the carboxyl head group up to carbon 20. This "straight-chain" mimetic behavior allows it to pack more densely in Langmuir monolayers, behaving similarly to saturated fatty acids until the terminal vinyl group interacts with the interface.[1]

Visualization of Isomeric Stress

The following diagram contrasts the linear vs. kinked topology and its impact on molecular packing.

Figure 1: Topological comparison showing the steric disruption caused by the internal cis-bond in Erucic acid versus the linear conformation of 21-docosenoic acid.[1][2]

Physicochemical & Reactivity Profiling[2]

The terminal double bond in 21-docosenoic acid exposes it to different chemical reaction pathways compared to the shielded internal bond of erucic acid.[1]

| Feature | Erucic Acid ( | 21-Docosenoic Acid ( |

| IUPAC Name | (13Z)-docos-13-enoic acid | Docos-21-enoic acid |

| Omega Notation | 22:1 | 22:1 |

| Melting Point | ~33.8°C | ~55-60°C (Estimated)* |

| Ozonolysis | Cleaves to Nonanal + Brassylic Acid | Cleaves to Formaldehyde + Heneicosanedioic Acid |

| Surface Potential | Lower (Expanded liquid phase) | Higher (Condensed solid-like phase) |

| Reactivity | Susceptible to auto-oxidation (rancidity) | High reactivity for radical polymerization (vinyl) |

*Note: Terminal alkene fatty acids generally exhibit melting points closer to their saturated analogs due to lack of cis-kink disruption.[1][2]

Analytical Differentiation: The "Gold Standard" Protocol

Standard Gas Chromatography (GC) with Flame Ionization Detection (FID) often fails to separate these isomers definitively without highly polar capillary columns (e.g., CP-Sil 88).[1][2] Mass Spectrometry (MS) of specific derivatives is required for absolute structural confirmation.

Why Standard FAME Analysis Fails

Electron Impact (EI) ionization of Fatty Acid Methyl Esters (FAMEs) often causes double bond migration, making the spectra of isomers nearly identical.

The Solution: Picolinyl Esters or DMOX Derivatives

To "fix" the double bond in place during fragmentation, you must derivatize the fatty acid into a 3-pyridylcarbinol (picolinyl) ester or a 4,4-dimethyloxazoline (DMOX) derivative.[1] The nitrogen atom stabilizes the charge, allowing radical-induced cleavage along the chain that reveals the double bond position.

Experimental Protocol: Preparation of Picolinyl Esters

This protocol is self-validating: The appearance of specific ions at M-92, M-106, etc., confirms successful derivatization.[1][2]

Reagents:

Step-by-Step Workflow:

-

Activation: Dissolve 1-5 mg of the fatty acid sample in 0.5 mL dry THF. Add 0.2 mL thionyl chloride. Incubate at room temperature for 20 mins to form the acid chloride.

-

Evaporation: Blow down to dryness under a stream of nitrogen to remove excess

. -

Esterification: Add 10 mg of 3-pyridylcarbinol dissolved in 0.5 mL THF. Incubate for 20 mins.

-

Extraction: Add 2 mL hexane and 1 mL water. Vortex. Centrifuge. Collect the upper hexane layer.

-

Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate.

-

Analysis: Inject 1 µL into GC-MS (EI mode, 70 eV).

Interpreting the Mass Spectra (The Diagnostic Ions)

The location of the double bond is identified by a mass gap of 26 amu between two adjacent fragments (representing the

Erucic Acid (Picolinyl Ester):

-

Molecular Ion (

): m/z 429[1][2] -

Diagnostic Ions: You will see a regular series of ions (14 amu apart) up to C12.

-

The Gap: A distinct gap of 26 amu appears between the ion containing C12 and the ion containing C14.[7]

21-Docosenoic Acid (Picolinyl Ester):

-

Molecular Ion (

): m/z 429[1][2] -

Key Gap: The double bond is at the terminus (C21).

-

Diagnostic Ions: The fragmentation pattern will look like a saturated chain (14 amu intervals) all the way up to C20.

-

The Gap: The "signature" is at the very high mass end.

-

Look for: The loss of the terminal vinyl group (

) or specific fragments characteristic of terminal unsaturation, contrasting with the internal gap of Erucic.

-

Figure 2: Analytical workflow for distinguishing positional isomers using Picolinyl ester derivatization and Mass Spectrometry.

Biological & Safety Implications

The structural difference dictates the metabolic fate and toxicity profile.

Erucic Acid: The Cardiotoxicity Risk

Erucic acid is poorly metabolized by the mitochondrial

-

Mechanism: The

cis-bond inhibits the acyl-CoA dehydrogenase enzymes.[1][2] -

Consequence: Accumulation of triglycerides in the heart muscle (myocardial lipidosis).

-

Regulation: Strict limits in edible oils (e.g., EU limits erucic acid to <2% in oils).[1]

21-Docosenoic Acid: The Metabolic Anomaly

Terminal alkenes are rare in mammalian biology.[1][2]

-

Metabolism: Likely undergoes

-oxidation (cytochrome P450) at the vinyl end, converting it to a dicarboxylic acid, or acts as a "suicide substrate" for certain desaturases.[1] -

Application: It is not a dietary concern but a biotechnological tool .[1] It is used to create functionalized monolayers where the terminal double bond serves as an anchor for further chemical modification (e.g., "Click" chemistry on surfaces).

References

-

Christie, W. W. (1998).[1] Mass spectrometry of fatty acid derivatives: Picolinyl esters. The LipidWeb. Retrieved from [Link][1][2]

-

Food and Agriculture Organization (FAO). (2023).[1] Erucic Acid in Food: A Toxicological Review. FAO Food Safety Guidelines. Retrieved from [Link][1][2]

-

PubChem. (2023).[1] Erucic Acid (Compound CID 5281116).[1] National Center for Biotechnology Information.[1] Retrieved from [Link]

-

Mirviss, S. B. (1989).[1][8] Synthesis of 21-Docosenoic Acid and Derivatives. Journal of Organic Chemistry, 54(8), 1948-1951.[1][2] (Referenced for synthetic origin of the terminal isomer).

-

Wieser, H., et al. (2018). High-molecular-weight esters in α-pinene ozonolysis: Structural characterization. Atmospheric Chemistry and Physics. Retrieved from [Link]

Sources

- 1. Erucic acid - Wikipedia [en.wikipedia.org]

- 2. PlantFAdb: 22:1-delta-13c; Erucic acid; 13-Docosenoic acid, (13Z)-; 13-Docosenoic acid, (Z)-; (13Z)-Docosenoic acid; (Z)-13-Docosenoic acid; (Z)-Erucic acid; 13(Z)-Docosenoic acid; 13-cis-Docosenoic acid; Erucic acid; ; Jaric 22:1; cis-13-Docosenoic acid; cis-13-Erucic acid; -delta-13-cis-Docosenoic acid [fatplants.net]

- 3. Exposome-Explorer - 13-Docosenoic acid (cis-22:1n-9) (Compound) [exposome-explorer.iarc.fr]

- 4. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. scite.ai [scite.ai]

- 8. US6824882B2 - Fluorinated phosphonic acids - Google Patents [patents.google.com]

Biological Occurrence of Omega-1 Long-Chain Monounsaturated Fatty Acids

The following technical guide details the biological occurrence, structural biochemistry, and analytical identification of Omega-1 (n-1) long-chain monounsaturated fatty acids.

A Technical Guide for Research and Drug Development

Executive Summary

Omega-1 (n-1) fatty acids represent a rare and chemically distinct class of lipids characterized by a terminal double bond (vinyl group) at the methyl end of the carbon chain (

For drug development professionals, these lipids offer a unique chemical handle (the terminal alkene) for bio-orthogonal labeling and serve as potential biomarkers for specific desaturase activities or metabolic dysregulation.

Chemical Definition & Structural Nomenclature

Standard lipid nomenclature defines the "omega" (

-

IUPAC Name:

-alkenoic acid -

Chemical Structure:

-

Distinction: This must be rigorously distinguished from (omega-1)-hydroxy fatty acids , which are oxidized metabolites (via CYP450) and not unsaturated lipids.

Table 1: Comparative Structures of Monounsaturated Fatty Acid Families

| Family | Notation | Position (from Methyl) | Terminal Structure | Biological Abundance |

| Omega-1 | n-1 | C1 = C2 | Rare / Specialized | |

| Omega-3 | n-3 | C3 = C4 | High (Marine/Plant) | |

| Omega-7 | n-7 | C7 = C8 | Moderate (Bacteria/Animal) | |

| Omega-9 | n-9 | C9 = C10 | Very High (Ubiquitous) |

Biological Occurrence & Sources[1][2]

Entomological Systems (Insects)

The most significant reservoir of omega-1 LCMUFAs is the insect integument.

-

Species: Sarcophaga argyrostoma (Flesh fly), Drosophila spp.

-

Specific Lipid: 17-Octadecenoic acid (18:1 n-1) .

-

Function: These fatty acids serve as biosynthetic precursors to cuticular hydrocarbons . Insects use a specific P450 decarboxylase (CYP4G1) to convert long-chain fatty acids into hydrocarbons for waterproofing and pheromone signaling. The accumulation of the acid form (18:1 n-1) suggests it is a stable intermediate or a specific pheromone component itself.

Marine Ecosystems

While marine organisms are famous for n-1 polyunsaturated fatty acids (e.g., 16:4n-1 in Scrippsiella dinoflagellates), n-1 monounsaturates are occasionally detected as minor components.

-

Mechanism: Likely derived from the chain-shortening (beta-oxidation) of longer n-1 PUFAs or specific terminal desaturation events in marine bacteria associated with the host.

Botanical Stress Response

Recent metabolomic profiling has identified 17-octadecenoic acid in Salvia hispanica (Chia) plants subjected to melatonin treatment and abiotic stress.

-

Significance: This suggests that under stress, plant desaturases (potentially promiscuous FAD enzymes) may shift regioselectivity or that non-enzymatic oxidation mechanisms are activated.

Biosynthetic Pathways

The synthesis of a terminal double bond is energetically demanding and enzymatically distinct from standard

The Desaturase vs. Decarboxylation Hypothesis

Two primary models explain the formation of the n-1 vinyl group:

-

Direct Terminal Desaturation: A specialized desaturase (likely iron-dependent) attacks the unactivated methyl terminus. This is rare in eukaryotes but observed in specific bacterial P450s (e.g., OleT enzymes, though OleT typically decarboxylates).

-

Elongation-Decarboxylation-Oxidation: A more plausible route in insects involves the elongation of shorter chains, followed by partial processing that leaves a terminal unsaturation.

Visualization: Proposed Biosynthesis of 18:1(n-1) in Insects

The following diagram illustrates the pathway from a saturated precursor to the n-1 derivative.

Caption: Hypothetical biosynthetic route of 18:1(n-1) in insect oenocytes, showing its potential role as a precursor to terminal alkene hydrocarbons.[1]

Analytical Methodology

Identifying n-1 isomers requires high-resolution separation, as they co-elute with common n-9 (oleic) and n-7 (vaccenic) isomers on standard GC columns.

Protocol: Dimethyl Disulfide (DMDS) Derivatization

To unequivocally locate the terminal double bond, DMDS derivatization followed by GC-MS is the gold standard.

Step-by-Step Workflow:

-

Lipid Extraction: Extract total lipids using the Folch method (Chloroform:Methanol 2:1).

-

Transesterification: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using 14%

in methanol ( -

DMDS Reaction:

-

Dissolve FAMEs in hexane.

-

Add dimethyl disulfide (DMDS) and iodine (catalyst).

-

Incubate at

C for 4 hours. -

Quench with 5% aqueous

.

-

-

GC-MS Analysis:

-

Column: DB-5ms or equivalent non-polar column.

-

Fragmentation Pattern: The DMDS adduct cleaves between the carbons of the original double bond.

-

Diagnostic Ions for 18:1(n-1): Look for a fragment corresponding to the terminal

group (indicating the terminal position) vs. internal fragments. Note: For a terminal alkene (

-

Applications in Drug Development

-

Bio-orthogonal Labeling: The terminal vinyl group is chemically distinct from internal double bonds. It can be targeted by tetrazine ligation (inverse electron-demand Diels-Alder) or thiol-ene click chemistry in metabolic labeling studies to track lipid uptake without bulky fluorophores.

-

Pheromone Analogs: As n-1 fatty acids are pheromone precursors in pests, stable analogs could serve as "confusion agents" or mating disruptors in agricultural vector control.

References

-

Sarcophaga Metamorphosis Lipids: Metamorphosis-related changes in the free fatty acid profiles of Sarcophaga (Liopygia) argyrostoma. PMC.

-

Marine n-1 PUFAs: Fatty acids: methylene-interrupted double bonds - structures, occurrence and biochemistry. Lipid Library.

-

Chia Stress Response: Stimulation and production of some active compounds in the Chia plant with melatonin in vitro. EMU DSpace.

-

Terminal Alkene Biosynthesis: Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway. Plant Physiology.

-

General Lipid Nomenclature: Fats and fatty acids in human nutrition. FAO.[2]

Sources

21-docosenoic acid CAS number and chemical identifiers

CAS Number: 53821-23-1 Chemical Identity & Physicochemical Profiling [1]

Core Identity & Nomenclature

21-Docosenoic acid is a rare, long-chain monounsaturated fatty acid (LCMUFA) distinguished by a terminal vinyl group (

Chemical Identifiers

| Identifier Type | Value |

| CAS Registry Number | 53821-23-1 |

| IUPAC Name | Docos-21-enoic acid |

| Common Synonyms | |

| Molecular Formula | |

| SMILES | C=CCCCCCCCCCCCCCCCCCCCC(=O)O |

| InChI | InChI=1S/C22H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h2H,1,3-21H2,(H,23,[1][2][3][4][5][6][7][8][9][10][11]24) |

| InChIKey | Predicted (Isomer Specific): ATNNLHXCRAAGJS-UHFFFAOYSA-N |

Physicochemical Properties

The terminal double bond imparts unique packing behavior in solid-state monolayers compared to internal isomers. The absence of cis/trans (Z/E) stereochemistry simplifies its crystallization and phase behavior.

| Property | Value | Source/Condition |

| Molecular Weight | 338.57 g/mol | Calculated |

| Melting Point | 65 – 67 °C | Experimental [1, 2] |

| Physical State | White crystalline solid | Standard Conditions |

| Solubility | Soluble in THF, | Lipophilic tail dominance |

| pKa | ~4.78 | Predicted (Carboxyl group) |

| LogP | ~9.6 | Predicted (High hydrophobicity) |

Synthesis & Production Methodologies

The synthesis of 21-docosenoic acid requires preserving the terminal unsaturation while constructing the C22 carbon backbone. The authoritative method, established by Mirviss (1989), typically utilizes organometallic coupling.

Protocol: Copper-Catalyzed Cross-Coupling (General Procedure)

This workflow reconstructs the C22 chain from readily available C11 precursors (e.g., 11-bromoundecanoic acid and 10-undecenyl derivatives).

Reagents:

-

Fragment A: 11-Bromoundecanoic acid (protected as oxazoline or ester).

-

Fragment B: 10-Undecenylmagnesium bromide (Grignard reagent).

-

Catalyst:

(Kochi catalyst).

Step-by-Step Methodology:

-

Protection: Convert 11-bromoundecanoic acid to its 4,4-dimethyl-2-oxazoline derivative to protect the carboxyl group from Grignard attack.

-

Coupling:

-

Dissolve the protected bromide (1.0 eq) in anhydrous THF under Argon.

-

Cool to 0°C and add

(3 mol%). -

Slowly add 10-undecenylmagnesium bromide (1.1 eq) dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature overnight.

-

-

Deprotection:

-

Quench with dilute HCl.

-

Hydrolyze the oxazoline moiety using methyl iodide (

) followed by alkaline hydrolysis (

-

-

Purification: Recrystallize from hexane/acetone to yield pure 21-docosenoic acid.

Synthesis Logic Diagram

Caption: Synthesis of 21-docosenoic acid via convergent organometallic coupling of C11 fragments.

Analytical Characterization

Verification of the 21-isomer requires distinguishing the terminal vinyl group from internal double bonds.

Nuclear Magnetic Resonance (NMR)[4][13][14]

-

NMR (CDCl3, 400 MHz):

-

5.81 (1H, ddt,

-

4.99 (1H, dd,

-

4.93 (1H, dd,

-

2.35 (2H, t,

- 2.04 (2H, q, allylic methylene)

-

5.81 (1H, ddt,

-

NMR:

-

Distinct peaks at

139.2 (

-

Mass Spectrometry (GC-MS)[10]

-

Derivatization: Analyze as Methyl Ester (FAME).

-

Fragmentation:

-

Molecular Ion (

): m/z 352 (Methyl ester). -

McLafferty Rearrangement: m/z 74 (Base peak for methyl esters).

-

Terminal Alkene Marker: Distinctive series of hydrocarbon losses

typically observed in

-

Applications in Research

-

Surface Chemistry: 21-Docosenoic acid is a critical precursor for forming Self-Assembled Monolayers (SAMs) on metal oxides. The terminal alkene serves as a reactive handle for post-functionalization via "Click" chemistry (thiol-ene or olefin metathesis) on the surface [3].

-

Fluorinated Materials: Used as a starting material for synthesizing fluorinated phosphonic acids (e.g.,

) for hydrophobic coatings [2]. -

Lipid Probes: Acts as a non-perturbing membrane probe; the terminal double bond is located deep within the lipid bilayer, allowing for specific cross-linking studies without altering membrane fluidity significantly.

References

-

Mirviss, S. B. (1989).[10] Synthesis of saturated and unsaturated fatty acids.[9] The Journal of Organic Chemistry, 54(8), 1948-1951. Link

-

Flynn, R. M., et al. (2004). Fluorinated phosphonic acids.[10] U.S. Patent No.[12] 6,824,882. Washington, DC: U.S. Patent and Trademark Office. Link

-

Allara, D. L., & Nuzzo, R. G. (1985). Spontaneously organized molecular assemblies. 2. Quantitative infrared spectroscopic determination of equilibrium structures of solution-adsorbed n-alkanoic acids on an oxidized aluminum surface. Langmuir, 1(1), 52-66.[7] Link

-

Sigma-Aldrich. (2024). 21-Docosenoic Acid Product Specification (AldrichCPR). Link

Sources

- 1. Making sure you're not a bot! [macau.uni-kiel.de]

- 2. LIPID MAPS [lipidmaps.org]

- 3. 1119-60-4 | 6-heptenoic acid | Alkenyls | Ambeed.com [ambeed.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 17351-34-7 | Pentadec-14-enoic acid | Alkenyls | Ambeed.com [ambeed.com]

- 6. WO2021228804A1 - Method for producing hydroxy-fatty-acid-based polyols - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. Erucic Acid | C22H42O2 | CID 5281116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 10. US6824882B2 - Fluorinated phosphonic acids - Google Patents [patents.google.com]

- 11. web.mit.edu [web.mit.edu]

- 12. US20080306153A1 - Lipids and lipid assemblies comprising transfection enhancer elements - Google Patents [patents.google.com]

A Literature Review on the Biosynthesis of Terminal Alkene Fatty Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Cytochrome P450 Peroxygenase Pathway: The OleT Family

The discovery of a novel cytochrome P450 enzyme capable of directly decarboxylating fatty acids to produce terminal alkenes represented a significant breakthrough in the field of hydrocarbon biosynthesis.[1][2] This pathway established a new category of P450 reactivity and provided a powerful new tool for biocatalysis.

Discovery and Significance of OleTJE

The key enzyme in this pathway, OleTJE, was first identified in the bacterium Jeotgalicoccus sp. ATCC 8456.[1][2] It belongs to the CYP152 family of P450s, which were previously known for their ability to hydroxylate fatty acids.[1][2] OleTJE, however, primarily catalyzes the oxidative decarboxylation of a fatty acid of chain length n to a terminal alkene of chain length n-1, with carbon dioxide as the coproduct.[3][4][5] This discovery unveiled a direct enzymatic route for converting renewable fatty acid feedstocks into valuable α-olefins.[6]

Catalytic Mechanism of OleTJE

Unlike most P450 monooxygenases that rely on NAD(P)H and redox partners, OleTJE functions as a peroxygenase, utilizing hydrogen peroxide (H₂O₂) as the oxidant via the "peroxide shunt" pathway.[3][4][7]

The proposed catalytic cycle proceeds as follows:

-

Substrate Binding: A fatty acid substrate binds to the active site of the ferric (Fe³⁺) enzyme, displacing a water molecule coordinated to the heme iron.[7]

-

Formation of Compound 0: The enzyme reacts directly with H₂O₂ to form a ferric-hydroperoxo intermediate (Compound 0).[7][8]

-

Formation of Compound I: This intermediate is protonated and dehydrated to form the highly reactive ferryl-oxo π-cation radical species known as Compound I.[3][4][8] This step mechanistically links OleTJE to other P450 oxidations.[5]

-

Hydrogen Atom Abstraction: Compound I initiates the reaction by abstracting a hydrogen atom from the β-carbon (Cβ) of the fatty acid substrate, generating a substrate radical and the ferryl-hydroxo Compound II.[1][3][4]

-

Decarboxylation: The substrate radical undergoes homolytic scission of the Cα-Cβ bond, releasing CO₂ and the terminal alkene product.[9] This step regenerates the resting ferric state of the enzyme.[8]

A minor competing reaction is hydroxylation, which can occur at the α- or β-positions if the substrate radical undergoes oxygen rebound instead of decarboxylation.[1] The structural features of the enzyme's active site dictate the preference for decarboxylation over hydroxylation.[1][9]

Caption: Catalytic cycle of the P450 peroxygenase OleTJE.

Structural Insights and Substrate Diversity

Structural studies of OleTJE have revealed key residues that govern its unique reactivity. The active site is pre-formed for fatty acid binding, with the carboxylate group held in place by a salt bridge with an arginine residue (Arg245).[10] The substitution of a glutamine residue, typically found in related fatty acid hydroxylases, with a histidine (His85) in OleTJE is proposed to be critical for favoring decarboxylation.[9]

OleTJE efficiently converts saturated fatty acids ranging from C10 to C20.[11][12] However, its activity is inhibited by some unsaturated fatty acids like oleic acid.[6] This limitation prompted the discovery of other OleT homologs, such as OleTPRN, which not only rivals OleTJE's efficiency but also effectively converts abundant unsaturated feedstocks like oleic and linoleic acids.[13][6]

| Enzyme | Source Organism | Optimal Substrates | Key Features |

| OleTJE | Jeotgalicoccus sp. | Saturated C10-C20 Fatty Acids | First identified P450 fatty acid decarboxylase; H₂O₂-dependent.[1][2] |

| OleTPRN | Paenibacillus riograndensis | Saturated & Unsaturated FAs (e.g., Oleic Acid) | Broader substrate range; not inhibited by oleic acid.[13][6] |

Table 1: Comparison of representative OleT family enzymes.

Experimental Workflow for Characterization

A robust workflow is essential for expressing, purifying, and assaying OleT family enzymes. The following protocols provide a validated framework for their characterization.

Caption: Standard experimental workflow for OleT characterization.

Causality:E. coli is the preferred host for heterologous expression due to its rapid growth and well-established genetic tools.[14][15] An N-terminal His-tag is incorporated for efficient one-step purification via immobilized metal affinity chromatography (IMAC), a self-validating system that relies on the specific interaction between histidine residues and nickel ions.

-

Vector Construction: Synthesize the oleTJE gene with codon optimization for E. coli and clone it into an expression vector (e.g., pET-28a) containing an N-terminal His₆-tag.

-

Transformation: Transform the vector into a suitable E. coli expression strain, such as BL21(DE3).[14]

-

Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. Reduce the temperature to 18-25°C and continue incubation for 16-20 hours to improve protein solubility.

-

Cell Harvest & Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole) and lyse by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the His-tagged OleTJE protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Verification: Confirm purity and size using SDS-PAGE. Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm. The characteristic Soret peak at ~418 nm for the ferric heme confirms a properly folded P450 enzyme.[11]

Causality: This assay reconstitutes the catalytic activity in vitro to quantify product formation under controlled conditions. H₂O₂ is supplied as the essential oxidant for the peroxygenase reaction.

-

Reaction Mixture: Prepare a reaction mixture in a glass vial containing 100 mM potassium phosphate buffer (pH 7.5), 200 µM fatty acid substrate (e.g., palmitic acid, dissolved in a minimal volume of ethanol), and 1-5 µM of purified OleTJE.

-

Initiation: Pre-incubate the mixture at 30°C for 5 minutes. Initiate the reaction by adding H₂O₂ to a final concentration of 2 mM.

-

Incubation: Incubate the reaction at 30°C with shaking for 1-4 hours.

-

Quenching: Stop the reaction by adding an equal volume of ethyl acetate containing an internal standard (e.g., pentadecane).

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile hydrocarbon products like terminal alkenes.[16] The gas chromatograph separates compounds based on their boiling points and polarity, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for definitive identification.

-

Extraction: After quenching the reaction, vortex the vial vigorously for 1 minute to extract the hydrocarbon products into the ethyl acetate layer.

-

Phase Separation: Centrifuge the vial to separate the organic and aqueous phases.

-

Sample Preparation: Carefully transfer the top organic layer to a new GC vial.

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the organic phase into the GC-MS system.

-

Separation: Use a non-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example: initial temperature of 50°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

Detection: Operate the mass spectrometer in electron ionization (EI) mode.[17]

-

-

Data Analysis: Identify the terminal alkene product by comparing its retention time and mass spectrum to an authentic chemical standard. Quantify the product based on the peak area relative to the internal standard.

The Non-Heme Diiron Oxygenase Pathway: The UndA/UndB System

A distinct and mechanistically different pathway for terminal alkene biosynthesis involves non-heme diiron oxygenases. These enzymes are particularly notable for their high efficiency and their role in producing medium-chain alkenes in organisms like Pseudomonas.

UndB: A Highly Efficient Membrane-Bound Decarboxylase

UndB is an integral membrane-bound fatty acid decarboxylase that has demonstrated the highest reported in vivo titers for terminal alkene production.[18][19] It is an oxygen-dependent, non-heme diiron enzyme that utilizes a conserved histidine cluster in its active site.[18][19] Its membrane association presents unique challenges for study but is likely crucial for its function, positioning it at the interface where its fatty acid substrates reside.

Catalytic Mechanism of UndB

The UndB mechanism is fundamentally different from that of OleT. It relies on molecular oxygen and electrons supplied by redox partners, rather than H₂O₂.[18][19]

The proposed mechanism involves:

-

Redox Partner Interaction: Electrons are transferred from NADPH via a ferredoxin reductase and a ferredoxin to the diiron center of UndB.[18]

-

Oxygen Activation: In the active diferrous (Fe²⁺-Fe²⁺) state, the enzyme binds both the fatty acid substrate and molecular oxygen. O₂ is activated at the diiron center, potentially forming a peroxodiiron(III/III) intermediate.[20][21][22]

-

Hydrogen Atom Transfer (HAT): The activated oxygen species is believed to initiate catalysis by abstracting a hydrogen atom from the Cβ of the fatty acid, a key mechanistic step supported by kinetic isotope effect studies.[18]

-

Product Formation: This leads to a cascade of events involving C-C bond cleavage, resulting in the formation of the terminal alkene, CO₂, and water, regenerating the enzyme for the next turnover.[18][20]

Caption: Proposed reaction pathway for the UndB diiron enzyme.

Experimental Challenges and Approaches

Studying membrane-bound enzymes like UndB requires specialized protocols compared to soluble enzymes like OleT.

-

Purification: Purification requires solubilizing the enzyme from the cell membrane using detergents, followed by chromatographic steps. This process must be carefully optimized to maintain the enzyme's structural integrity and activity.

-

In Vitro Reconstitution: A functional assay requires not only the purified UndB enzyme but also its specific redox partners (ferredoxin and ferredoxin reductase) and an electron source (NADPH).[18] The assay must be performed in a detergent-containing buffer or reconstituted into liposomes to mimic its native membrane environment.

-

Substrate Specificity: UndB shows a preference for medium-chain fatty acids (C10-C14), aligning with the production of industrially valuable chemicals like 1-undecene.[3]

Comparative Analysis and Future Outlook

The two major pathways for terminal alkene biosynthesis offer distinct advantages and present different challenges for biotechnological exploitation.

| Feature | OleT Pathway (P450) | UndB Pathway (Diiron) |

| Enzyme Family | Cytochrome P450 (CYP152) | Non-Heme Diiron Oxygenase |

| Cofactor | Heme Iron | Diiron Cluster |

| Oxidant | Hydrogen Peroxide (H₂O₂) | Molecular Oxygen (O₂) |

| Redox Partners | Not required (Peroxygenase) | Required (Ferredoxin/Reductase) |

| Cellular Location | Cytosolic (soluble) | Membrane-bound |

| Known Substrates | Long-chain (C10-C20), saturated & unsaturated | Medium-chain (C10-C14), saturated |

| Key Advantage | Simpler in vitro system | High in vivo efficiency |

Table 2: Comparison of the OleT and UndB biosynthetic pathways.

The future of biofuel and biochemical production using these pathways lies in metabolic and protein engineering. For the OleT system, engineering efforts focus on improving enzyme stability, tuning substrate specificity, and developing robust whole-cell biocatalysts that can manage the toxicity of the H₂O₂ oxidant.[10][23] For the UndB system, research is aimed at fully elucidating its structure, improving its catalytic turnover, and engineering it for expression in industrially relevant microbial hosts.[22] The discovery of these enzymes has opened new avenues for the sustainable production of hydrocarbons from renewable resources, moving us closer to a bio-based economy.[24]

References

-

Rude, M. A., et al. (2011). Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species. Applied and Environmental Microbiology. [Link]

-

Belcher, J., et al. (2014). Structure and Biochemical Properties of the Alkene Producing Cytochrome P450 OleTJE (CYP152L1) from the Jeotgalicoccus sp 8456 Bacterium. ResearchGate. [Link]

-

Grant, J. L., et al. (2015). Decarboxylation of Fatty Acids to Terminal Alkenes by Cytochrome P450 Compound I. Journal of the American Chemical Society. [Link]

-

Grant, J. L., et al. (2015). Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I. PubMed. [Link]

-

Grant, J. L., et al. (2015). Decarboxylation of Fatty Acids to Terminal Alkenes by Cytochrome P450 Compound I. Jeremiah Bartz personal site. [Link]

-

Dennig, A., et al. (2023). Dimer-assisted mechanism of (un)saturated fatty acid decarboxylation for alkene production. PNAS. [Link]

-

Iqbal, T., et al. (2023). Oxidative decarboxylation of fatty acids to terminal alkenes by a membrane-bound metalloenzyme, UndB. ChemRxiv. [Link]

-

Belcher, J., et al. (2014). Structure and Biochemical Properties of the Alkene Producing Cytochrome P450 OleTJE (CYP152L1) from the Jeotgalicoccus sp. 8456 Bacterium. Journal of Biological Chemistry. [Link]

-

Nguyen, D., et al. (2019). Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass. ACS Catalysis. [Link]

-

Dennig, A., et al. (2023). The OleTJE catalytic cycle. ResearchGate. [Link]

-

Munro, A. W., et al. (2018). Structure and function of the cytochrome P450 peroxygenase enzymes. Biochemical Society Transactions. [Link]

-

Ming, Y., et al. (2017). Molecular basis of P450 OleTJE: an investigation of substrate binding mechanism and major pathways. PubMed. [Link]

-

de Assis, L. R., et al. (2022). Biosynthesis of alkanes/alkenes from fatty acids or derivatives (triacylglycerols or fatty aldehydes). PubMed. [Link]

-

Schmidt, S., et al. (2021). Power of Biocatalysis for Organic Synthesis. ACS Central Science. [Link]

-

Picconi, F., et al. (2001). Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis. Applied and Environmental Microbiology. [Link]

-

CNPEM. (2023). Newly discovered enzyme can produce hydrocarbons, precursor molecules for producing jet fuel and sustainable chemicals. CNPEM News. [Link]

-

Nguyen, D., et al. (2019). Alkene Synthesis by Photocatalytic, Chemoenzymatically-Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass. ResearchGate. [Link]

-

Kumar, D., et al. (2020). Bioengineering of Cytochrome P450 OleTJE: How Does Substrate Positioning Affect the Product Distributions?. MDPI. [Link]

-

Samanta, S., et al. (2024). Mechanism of O2 Activation for Conversion of Fatty Acids into Terminal Alkenes in a Membrane-bound Metalloenzyme UndB. bioRxiv. [Link]

-

de Assis, L. R., et al. (2022). Biosynthesis of alkanes/alkenes from fatty acids or derivatives (triacylglycerols or fatty aldehydes). ResearchGate. [Link]

-

Wang, F., et al. (2021). Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products. ResearchGate. [Link]

-

Gu, D. (2022). Understanding and Engineering of the Biosynthesis of Terminal Alkene and Alkyne Containing Natural Products. eScholarship. [Link]

-

Le, T. H. T., et al. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. PMC. [Link]

-

Iqbal, T., et al. (2023). Unraveling the Conversion of Fatty Acids into Terminal Alkenes by an Integral Membrane Enzyme, UndB. ACS Catalysis. [Link]

-

Atabakhsh, E. (2020). Development of a high-throughput assay for fatty acid decarboxylases. University of Waterloo Thesis. [Link]

-

P. S. J. ., et al. (2024). Multifunctional Biocatalysts for Organic Synthesis. Journal of the American Chemical Society. [Link]

-

Vairavamurthy, A., et al. (1993). Analysis of Alkenes by Copper Ion Chemical Ionization Gas chromatography/mass Spectrometry and Gas chromatography/tandem Mass Spectrometry. PubMed. [Link]

-

Rude, M. A., et al. (2011). Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species. PMC. [Link]

-

Peters, M. W., et al. (2006). Engineering Cytochrome P450 BM3 for Terminal Alkane Hydroxylation. Semantic Scholar. [Link]

-

Samanta, S., et al. (2024). Mechanism of O2 Activation for Conversion of Fatty Acids into Terminal Alkenes in a Membrane-bound Metalloenzyme UndB. bioRxiv. [Link]

-

Liu, R., et al. (2021). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology. [Link]

-

Cryle, M. J., et al. (2003). Modification of the fatty acid specificity of cytochrome P450BM-3 from Bacillus megaterium by directed evolution: A validated assay. ResearchGate. [Link]

-

Samanta, S., et al. (2024). Mechanism of O 2 Activation for Conversion of Fatty Acids into Terminal Alkenes in a Membrane-bound Metalloenzyme UndB. ResearchGate. [Link]

-

Fox, B. G., et al. (2021). The oxidative decarboxylase UndA utilizes a dinuclear iron cofactor. ResearchGate. [Link]

-

Kosta, T., et al. (2007). Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases. ResearchGate. [Link]

-

Consumer. (2011). GC/MS method for short chain alkene?. Chromatography Forum. [Link]

-

Biggs, B. W., et al. (2016). Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli. PMC. [Link]

-

Ruiz-Lopez, N., et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. PMC. [Link]

-

Lebel, H., et al. (2004). Highly Efficient Synthesis of Terminal Alkenes from Ketones. Organic Letters. [Link]

-

University of Colorado Boulder. (n.d.). Introduction to Mass Spectrometry and GC-MS. University of Colorado Boulder Website. [Link]

-

de Rond, T., et al. (2018). Mechanistic Studies of Fatty Acid Activation by CYP152 Peroxygenases Reveal Unexpected Desaturase Activity. ACS Catalysis. [Link]

-

Brookhaven National Laboratory. (2011). Scientists Solve Long-Standing Plant Biochemistry Mystery. BNL Newsroom. [Link]

-

Nakamura, M. T., & Nara, T. Y. (2018). The Biochemistry and Regulation of Fatty Acid Desaturases in Animals. SciSpace. [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Terminal Olefin (1-Alkene) Biosynthesis by a Novel P450 Fatty Acid Decarboxylase from Jeotgalicoccus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylation of fatty acids to terminal alkenes by cytochrome P450 compound I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jeremiahbartz.com [jeremiahbartz.com]

- 6. pnas.org [pnas.org]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bioengineering of Cytochrome P450 OleTJE: How Does Substrate Positioning Affect the Product Distributions? | MDPI [mdpi.com]

- 11. Structure and Biochemical Properties of the Alkene Producing Cytochrome P450 OleTJE (CYP152L1) from the Jeotgalicoccus sp. 8456 Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]

- 13. cnpem.br [cnpem.br]

- 14. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overcoming heterologous protein interdependency to optimize P450-mediated Taxol precursor synthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 18. chemrxiv.org [chemrxiv.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. biorxiv.org [biorxiv.org]

- 21. biorxiv.org [biorxiv.org]

- 22. researchgate.net [researchgate.net]

- 23. Molecular basis of P450 OleTJE: an investigation of substrate binding mechanism and major pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Biosynthesis of alkanes/alkenes from fatty acids or derivatives (triacylglycerols or fatty aldehydes) - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational analysis of long-chain 21-docosenoic acid

Conformational Analysis and Strategic Utility of 21-Docosenoic Acid ( -C22:1)

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Lipid Chemists, and Drug Development Engineers

Executive Summary

21-Docosenoic acid (21-DA) is a rare, ultra-long-chain fatty acid characterized by a terminal vinyl group (

For drug development professionals, 21-DA is not merely a lipid excipient but a functionalizable scaffold . Its terminal double bond serves as a bio-orthogonal handle for radio-halogenation (myocardial imaging) or "click" conjugation on the surface of Lipid Nanoparticles (LNPs), enabling precise ligand display without disrupting the hydrophobic core of the delivery vehicle.

Molecular Architecture & Conformational Landscape

Structural Topology vs. Internal Alkenes

The conformational freedom of a fatty acid is dictated by the rotational energy barriers of its carbon backbone.

-

Internal Alkenes (e.g., Erucic Acid): The cis-double bond at C13 introduces a permanent ~30° kink, disrupting van der Waals forces and creating significant "excluded volume." This lowers the phase transition temperature (

C). -

Terminal Alkenes (21-DA): The C21=C22 double bond is at the very tip of the tail. The preceding 20-carbon chain (

) retains the ability to adopt an all-trans zigzag conformation . -

Thermodynamic Consequence: 21-DA crystallizes with high order. The terminal vinyl group introduces a slight "splay" at the bilayer interface but does not prevent the formation of rigid, gel-phase domains.

Packing Polymorphism in Monolayers

In Langmuir-Blodgett monolayers, 21-DA behaves distinctively:

-

Air-Water Interface: The carboxyl headgroup anchors in water. The hydrophobic tail extends into the air.

-

Surface Exposure: The reactive vinyl group is fully exposed at the air-interface. Studies using Vibrational Sum Frequency Generation (VSFG) confirm that unlike internal alkenes, which bury their double bonds within the hydrophobic slab, 21-DA presents its

-system sterically unhindered to the gas phase (or inter-leaflet space in bilayers).

Visualization: Conformational Energy Landscape

The following diagram illustrates the entropic penalty and packing density differences between 21-DA and its isomers.

Figure 1: Comparative conformational landscape of C22 fatty acids. 21-DA retains high structural order (Triclinic/Orthorhombic) compared to the fluidizing Erucic acid.

Analytical Methodologies

Validating the conformation and purity of 21-DA requires a multi-modal approach. Standard GC-MS is insufficient for conformational insight.

Spectroscopic Profiling

| Technique | Target Signal | Diagnostic Value |

| FTIR | Specific to terminal alkenes. Absent in saturated chains; distinct from internal cis-alkenes (~3005 cm | |

| Raman | Confirms vinyl unsaturation. Intensity correlates with chain ordering in solid samples. | |

| VSFG | Critical for Monolayers: Determines the orientation (tilt angle) of the terminal vinyl group relative to the surface normal. |

NMR Spectroscopy Protocol

To verify the terminal position and absence of isomerization:

-

Solvent:

or -

H NMR Signatures:

-

Terminal Vinyl: Multiplet at

5.8 ppm (methine -

-Methylene: Triplet at

-

Integration Check: Ratio of Vinyl H (3 protons total) to

-methylene (2 protons) must be exactly 1.5:1.

-

Strategic Applications in Drug Development

Radiohalogenation for Myocardial Imaging

21-DA is a prime precursor for synthesizing

-

Mechanism: The myocardium metabolizes fatty acids via

-oxidation. Placing the iodine at the -

Protocol Summary:

-

Hydroboration: React 21-DA with dicyclohexylborane.

-

Iodination: Treat the organoborane intermediate with Sodium Acetate and

. -

Result: 22-iodo-docosanoic acid (saturated analog with terminal label).

-

LNP Surface Functionalization (Thiol-Ene Click)

In Lipid Nanoparticle (LNP) formulation, 21-DA acts as a "clickable" anchor. Unlike PEG-lipids which can induce anti-PEG antibodies, a small percentage of 21-DA incorporated into the LNP shell provides reactive sites for post-formulation conjugation.

Experimental Workflow:

-

Formulation: Mix DSPC:Cholesterol:Ionizable Lipid:21-DA (molar ratio e.g., 10:38.5:50:1.5 ) in ethanol.

-

Microfluidic Assembly: Rapid mixing with aqueous mRNA buffer (pH 4).

-

Conjugation: Add thiol-functionalized ligand (e.g., HS-Peptide) + Photoinitiator (LAP).

-

UV Activation: 365 nm light for 5 mins. The thiol adds across the C21=C22 bond (Anti-Markovnikov).

Figure 2: Workflow for utilizing 21-DA as a functional anchor in Lipid Nanoparticles.

References

-

Mirviss, S. B. (1989). "Synthesis of 21-docosenoic acid and other terminal alkene fatty acids." The Journal of Organic Chemistry, 54(8), 1948-1951. Link

-

Knapp, F. F., et al. (1984). "Radiohalogenation method (US Patent 4450149A).

-iodofatty acids from 21-docosenoic acid for myocardial imaging. Link - Vogel, V., & Möbius, D. (1988). "Local surface potential and molecular packing of fatty acid monolayers." Thin Solid Films, 159(1-2), 73-81.

-

Pellerin, C., et al. (2005). "Structure-Reactivity Trends of Fatty Acid Monolayer Ozonolysis." Langmuir, 21(7), 2660–2661.[1] Discusses the reactivity of terminal alkenes (DA-

) at the air-water interface. Link -

3M Innovative Properties Co. (2004). "Fluorinated phosphonic acids (US Patent 6824882B2)." Details the use of 21-docosenoic acid as a precursor for self-assembled monolayers.[1][2] Link

Methodological & Application

Strategic Synthesis of 21-Docosenoic Acid via Wittig Reaction Protocols

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth protocol for the synthesis of 21-docosenoic acid, a long-chain omega-unsaturated fatty acid. The core of this synthetic strategy is the Wittig reaction, a highly reliable and versatile method for carbon-carbon double bond formation. This document moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic considerations for precursor synthesis, and detailed methods for purification and characterization, offering a complete workflow for researchers in organic synthesis and drug development.

Introduction and Strategic Overview

Long-chain unsaturated fatty acids are of significant interest in biomedical research and materials science. 21-Docosenoic acid, with its terminal double bond and 22-carbon backbone, represents a valuable synthetic target. The Wittig reaction provides an unparalleled strategic advantage for its synthesis due to its high functional group tolerance and predictable control over the location of the newly formed double bond.[1][2][3] The reaction involves the coupling of a phosphorus ylide with a carbonyl compound, in this case, an aldehyde, to form an alkene and triphenylphosphine oxide.[3][4]

Retrosynthetic Strategy

The most logical approach for synthesizing 21-docosenoic acid is to form the terminal C21-C22 double bond using the Wittig reaction. This retrosynthetic disconnection points to two key building blocks: a 21-carbon aldehyde bearing a protected carboxylic acid and a one-carbon phosphorus ylide.

Caption: Retrosynthetic analysis of 21-docosenoic acid.

The Wittig Reaction: Core Principles and Mechanism

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the aldehyde's carbonyl carbon. This addition forms a zwitterionic intermediate known as a betaine, which rapidly cyclizes to a four-membered ring intermediate, the oxaphosphetane.[1][2] The driving force of the reaction is the subsequent irreversible decomposition of the oxaphosphetane into the desired alkene and the highly stable triphenylphosphine oxide (TPPO).[2]

Caption: Mechanism of the Wittig reaction.

For non-stabilized ylides, such as the methylenetriphenylphosphorane used in this synthesis, the reaction is typically rapid and kinetically controlled. While stereochemistry is a key consideration for internal alkenes (non-stabilized ylides generally favor the Z-isomer), it is not a factor in the formation of a terminal alkene.[3][5]

Detailed Experimental Protocols

This synthesis is presented as a multi-stage process. All manipulations involving air- or moisture-sensitive reagents (e.g., n-BuLi, ylide) should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

Part A: Synthesis of the Aldehyde Precursor (Methyl 21-oxohenicosanoate)

Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Rationale: DMP is a mild and highly selective oxidizing agent for converting primary alcohols to aldehydes without the risk of over-oxidation to a carboxylic acid. It operates under neutral conditions at room temperature, making it compatible with the ester functional group.

-

In a round-bottom flask, dissolve methyl 21-hydroxyhenicosanoate (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

-

Add solid Dess-Martin periodinane (1.2 eq) to the solution in one portion.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 ratio). Stir for 15-20 minutes until the solution becomes clear.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, methyl 21-oxohenicosanoate. This product is often used in the next step without further purification.

Part B: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

The Wittig reagent is prepared in two steps from triphenylphosphine and a methyl halide.[2][4]

Step 1: Synthesis of Methyltriphenylphosphonium Bromide

-

Combine triphenylphosphine (1.0 eq) and methyl bromide (1.1 eq, typically as a solution in a suitable solvent) in toluene in a pressure-resistant flask.

-

Seal the flask and heat the mixture to ~80 °C for 24-48 hours. A white precipitate of the phosphonium salt will form.

-

Cool the mixture to room temperature, collect the solid by vacuum filtration, wash thoroughly with cold toluene or diethyl ether to remove any unreacted triphenylphosphine, and dry under vacuum. The resulting methyltriphenylphosphonium bromide is a stable white solid.

Step 2: Formation of the Ylide

-

Rationale: The C-H bond adjacent to the positively charged phosphorus is acidic and can be deprotonated by a strong base.[4] n-Butyllithium (n-BuLi) is a common choice, providing rapid and irreversible ylide formation. Anhydrous conditions are critical to prevent quenching of the base and the ylide.

-

Suspend methyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.0 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe. A deep orange or reddish color indicates the formation of the ylide, methylenetriphenylphosphorane.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour before use.

Part C: The Wittig Reaction & Saponification

Protocol: Synthesis of 21-Docosenoic Acid

-

In a separate flame-dried flask under an inert atmosphere, dissolve the crude methyl 21-oxohenicosanoate (from Part A, 0.9 eq relative to the ylide) in anhydrous THF.

-

Cool this aldehyde solution to -78 °C using a dry ice/acetone bath.

-

Slowly transfer the freshly prepared ylide solution (from Part B) into the cold aldehyde solution via cannula.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-6 hours or overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product contains the desired methyl 21-docosenoate and triphenylphosphine oxide.

-

Without purification, dissolve the crude ester in a mixture of methanol and water (e.g., 4:1). Add potassium hydroxide (KOH, 3-5 eq) and heat the mixture to reflux for 2-4 hours to achieve saponification.

-

Cool the mixture, remove the methanol under reduced pressure, and dilute the remaining aqueous solution with water.

-

Wash the aqueous solution with diethyl ether or hexanes to remove the triphenylphosphine oxide byproduct.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2 with cold 1M HCl. A white precipitate of 21-docosenoic acid should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Part D: Purification

If further purification is required, recrystallization from a solvent like acetonitrile or purification via column chromatography on silica gel (using a hexane/ethyl acetate gradient) can be employed.[6][7]

Caption: Overall workflow for the synthesis of 21-docosenoic acid.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the final product.

| Technique | Expected Observations for 21-Docosenoic Acid |

| ¹H NMR | δ ~5.8 ppm (m, 1H, -CH=CH₂)δ ~4.9 ppm (m, 2H, -CH=CH₂)δ ~2.35 ppm (t, 2H, -CH₂COOH)δ ~2.0 ppm (q, 2H, -CH₂-CH=CH₂)δ ~1.6 ppm (p, 2H, -CH₂CH₂COOH)δ ~1.2-1.4 ppm (br s, large, internal -CH₂- chain) |

| ¹³C NMR | δ ~179-180 ppm (COOH)δ ~139 ppm (-CH=CH₂)δ ~114 ppm (-CH=CH₂)δ ~34 ppm (-CH₂COOH)δ ~25-34 ppm (other unique CH₂ carbons)δ ~29 ppm (bulk internal CH₂ carbons) |

| FT-IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of COOH)~2915, 2850 (C-H stretches)~1710 (strong, C=O stretch)~1640 (C=C stretch)~910 (C-H bend of terminal alkene) |

| Mass Spec (ESI⁻) | Expected [M-H]⁻ for C₂₂H₄₂O₂ (m/z): 337.3 |

Note: Specific chemical shifts (δ) in NMR are reported in ppm and are approximate. They can vary based on the solvent used.[8][9][10]

Troubleshooting and Field-Proven Insights

-

Low Yield in Wittig Reaction: This often stems from issues with the ylide. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Use freshly titrated or newly purchased n-BuLi, as its concentration can decrease with storage.

-

Difficulty Removing Triphenylphosphine Oxide (TPPO): TPPO is a common and often frustrating byproduct. The described workup, involving an aqueous wash after saponification before acidification, is highly effective. Because the carboxylate salt is water-soluble and TPPO is not, TPPO can be efficiently removed with an organic solvent wash.

-

Incomplete Oxidation: If TLC analysis of the oxidation step shows remaining starting material, add an additional portion of DMP (0.3-0.5 eq) and allow more time. Do not add a large excess at the beginning, as this can complicate the workup.

Conclusion

The Wittig reaction is a superior and highly adaptable method for the targeted synthesis of 21-docosenoic acid. By carefully planning the synthesis of the requisite aldehyde precursor and executing the ylide formation and coupling reaction under controlled, anhydrous conditions, researchers can achieve high yields of the target long-chain fatty acid. The protocols and insights provided herein constitute a robust and reliable guide for professionals in chemical synthesis and drug discovery.

References

- TechConnect Briefs. (n.d.). Separations of Mixtures of Fatty Acids into Individual Components Using a Nanoporous Membrane.

- Google Patents. (n.d.). US6664405B2 - Method for isolating high-purified unsaturated fatty acids using crystallization.

- CNKI. (n.d.). Separation of unsaturated fatty acids from rubber seed oil——Separation and purification of polyunsaturated fatty methyl ester.

- Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism.

- YouTube. (2019, January 9). phosphonium ylides.

- Dalal Institute. (n.d.). Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Chemistry LibreTexts. (2025, February 24). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction.

- Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods.

- ResearchGate. (n.d.). Determination of the Fatty Acid Profile by 1H NMR Spectroscopy.

- Wikipedia. (n.d.). Wittig reaction.

- University of Missouri–St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

- Indian Journal of Traditional Knowledge. (n.d.). Bioactive constituents and in vitro antibacterial properties of Petroselinum crispum leaves, a common food herb in Saudi Arabia.

- Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules.

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. briefs.techconnect.org [briefs.techconnect.org]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. Characterizing Fatty Acids with advanced multinuclear NMR methods - Magritek [magritek.com]

- 9. researchgate.net [researchgate.net]

- 10. nmr.oxinst.com [nmr.oxinst.com]

GC-MS analysis parameters for detecting 21-docosenoic acid

Application Note: High-Resolution GC-MS Characterization of 21-Docosenoic Acid (

Part 1: Strategic Overview & Scientific Rationale

The analysis of 21-docosenoic acid presents a specific chromatographic challenge: distinguishing this terminal alkene (

While standard Fatty Acid Methyl Ester (FAME) analysis on high-polarity columns can achieve chromatographic resolution based on boiling point and polarity differences, it fails to provide definitive structural proof of the double bond position. Under Electron Ionization (EI) at 70 eV, double bonds in long-chain fatty acids migrate, producing indistinguishable mass spectra for positional isomers.

The Solution: This protocol utilizes a dual-phase approach:

-

High-Polarity FAME Profiling: For quantitative separation of the

isomer from the bulk lipid matrix. -